1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O5/c22-15-4-1-13(2-5-15)10-25-7-8-26(21(28)20(25)27)11-18-23-19(24-31-18)14-3-6-16-17(9-14)30-12-29-16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTMQEOOJROYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=CN(C(=O)C4=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole structure.
Synthesis of the 1,2,4-Oxadiazole Ring: This step involves the reaction of an appropriate nitrile with hydroxylamine to form the oxadiazole ring.
Coupling Reactions: The benzo[d][1,3]dioxole and oxadiazole intermediates are then coupled using a suitable linker, often involving a methylation step.
Formation of the Pyrazine-Dione Structure: The final step involves the cyclization of the intermediate with a chlorobenzyl group to form the pyrazine-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research has highlighted the antibacterial potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of this structure have shown promising results against various Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity of similar compounds, it was observed that derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. For example, benzodioxole derivatives have demonstrated cytotoxic effects on several cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific action of the oxadiazole ring in enhancing these effects has been a focal point in recent studies.
Drug Discovery and Development
The unique properties of this compound make it a candidate for further development in drug discovery programs. Its ability to act on multiple biological targets suggests that it could serve as a lead compound for synthesizing new therapeutic agents. The integration of various pharmacophores within its structure allows for the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
Case Study 1: Antibacterial Screening
In a systematic evaluation of antibacterial agents derived from similar scaffolds, researchers synthesized a series of derivatives based on the benzo[d][1,3]dioxole framework. These compounds were subjected to agar diffusion tests against a panel of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as effective antibacterial agents .
Case Study 2: Anticancer Activity
A study focused on the anticancer properties of pyrazine derivatives demonstrated that compounds with oxadiazole substituents exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis . This highlights the therapeutic potential of incorporating such moieties into drug design.
Mechanism of Action
The mechanism of action of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione involves its interaction with molecular targets such as DNA and specific enzymes. The benzo[d][1,3]dioxole moiety can intercalate into DNA, disrupting its function, while the oxadiazole and pyrazine-dione structures can inhibit enzyme activity by binding to active sites.
Comparison with Similar Compounds
3,6,8-Trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione (Compound 5a, )
- Core structure : Pyrido[2,3-d]pyrimidine-dione fused with a pyrazole ring, differing from the target’s pyrazine-dione.
- Substituents : Methyl and phenyl groups instead of oxadiazole and chlorobenzyl.
- Synthesis : Uses L-proline-catalyzed multicomponent reactions, contrasting with the target’s likely cyclization-based synthesis .
- Activity: Not explicitly reported, but pyrido-pyrimidine-diones are explored for CNS activity due to their structural resemblance to purines.
Benzo[d][1,3]dioxole-Containing Compounds
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, )
- Core structure : Dihydropyrazole with a benzodioxole substituent.
- Substituents : tert-Butyl group at position 3; lacks the oxadiazole and pyrazine-dione moieties.
- Synthesis : Prepared via hydrazine-mediated cyclization of ketones, differing from the target’s oxadiazole formation .
- Activity : Designed for anticonvulsant applications, suggesting benzodioxole’s role in enhancing blood-brain barrier penetration.
Comparison : Both compounds incorporate benzo[d][1,3]dioxole, but the target’s pyrazine-dione core and oxadiazole substituent may broaden its mechanistic scope beyond anticonvulsant effects.
Halogen-Substituted Heterocycles
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (Compound 3d, )
- Core structure : Pyrazole with bromine and trifluoromethyl groups.
- Substituents : Bromine at position 4; lacks the dione or oxadiazole motifs.
- Synthesis: Derived from phenylhydrazine and enones in acetic acid, a method distinct from the target’s probable chlorination and cyclization steps .
- Activity : Halogenation (Br, Cl) in such compounds often enhances antimicrobial or antitumor potency.
Comparison : The target’s 4-chlorobenzyl group may similarly improve bioactivity, while its oxadiazole moiety could reduce metabolic degradation compared to 3d’s trifluoromethyl group.
Piperazine/Piperidine-Substituted Derivatives
2,4-Diaminoquinazoline Derivatives ()
- Core structure : Quinazoline with piperazine/piperidine substituents.
- Substituents : Chlorine and cyclopropylpyrazole groups; differs from the target’s pyrazine-dione backbone.
- Activity : Anticancer and kinase inhibition reported for similar quinazolines.
Comparison : While both classes employ halogenated aromatic systems, the target’s pyrazine-dione core may favor different target interactions, such as enzyme inhibition via hydrogen bonding.
Key Research Findings
- Benzodioxole’s role : The benzo[d][1,3]dioxole group enhances lipophilicity and metabolic stability, as seen in both the target compound and ’s anticonvulsant agent .
- Oxadiazole advantage : The 1,2,4-oxadiazole ring in the target compound may improve binding affinity compared to ester-containing analogs, as oxadiazoles resist hydrolysis .
- Chlorobenzyl effect : Para-chlorination in aromatic systems (e.g., and the target) is associated with increased potency due to enhanced electron-withdrawing effects and membrane permeability .
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione represents a unique molecular structure with potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other biological effects based on existing literature.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to oxadiazoles and pyrazines. The presence of the benzo[d][1,3]dioxole moiety is known to enhance antimicrobial activity due to its ability to interact with bacterial cell membranes. For instance, derivatives of oxadiazoles have shown significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1 | E. coli | 15 | |
| 2 | S. aureus | 18 | |
| 3 | Bacillus subtilis | 20 |
Anticancer Activity
The anticancer potential of similar compounds has been evaluated in various cancer cell lines. For example, studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells such as HCT-116 and HeLa. The mechanism often involves the disruption of mitochondrial membrane potential and activation of caspases .
Table 2: Cytotoxicity of Analogous Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Compound A | HCT-116 | 36 | Apoptosis induction | |
| Compound B | HeLa | 34 | Caspase activation | |
| Compound C | MCF-7 | <100 | Cell cycle arrest |
Study on Oxadiazole Derivatives
A study published in ACS Omega evaluated a series of oxadiazole derivatives for their antimicrobial and anticancer activities. The findings indicated that compounds with bulky hydrophobic groups exhibited enhanced activity against bacterial strains and cancer cell lines, suggesting that structural modifications could lead to more potent derivatives .
Evaluation of Pyrazine-based Compounds
Research focusing on pyrazine derivatives demonstrated their ability to inhibit tumor growth in vivo. The compound's mechanism was linked to its interaction with specific cellular pathways involved in cell proliferation and apoptosis .
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. For example, in related compounds, the oxadiazole is formed by reacting a nitrile derivative with hydroxylamine under reflux conditions, followed by dehydration . In the target compound, the benzo[d][1,3]dioxol-5-yl group is introduced via a coupling reaction with a pre-functionalized oxadiazole intermediate. Key reagents include THF as a solvent and hydrazine derivatives for cyclization. Reaction optimization (e.g., temperature, catalyst) is critical to avoid byproducts like 1,3,4-oxadiazoles.
Q. How is the pyrazine-2,3(1H,4H)-dione core synthesized and functionalized?
The pyrazine-dione core is often prepared via cyclocondensation of diamine precursors with diketones or via oxidation of pyrazine derivatives. For example, in structurally analogous compounds, the dione is generated by treating pyrazine with oxidizing agents like KMnO₄ under acidic conditions . The 4-(4-chlorobenzyl) substituent is introduced via alkylation or nucleophilic substitution, with careful control of stoichiometry to avoid over-alkylation.
Q. What spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm substitution patterns (e.g., benzyl protons at δ 4.44 ppm for -CH₂- groups, aromatic protons of benzo[d][1,3]dioxole at δ 6.02 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 480.28 for a related compound vs. calculated 480.20) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for pyrazine-dione) and C-O-C bonds in the benzo[d][1,3]dioxole group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?
Discrepancies in biological data (e.g., anticonvulsant vs. inactive profiles) may arise from substituent positioning or stereoelectronic effects. For example, tert-butyl groups in pyrazoline derivatives enhance anticonvulsant activity by improving lipid solubility, whereas chlorobenzyl groups may alter target binding . Systematic SAR studies, paired with computational docking (e.g., using AutoDock Vina), can identify critical pharmacophoric features. Validate findings via in vitro assays (e.g., maximal electroshock seizure tests) .
Q. What strategies optimize reaction yields for the pyrazine-dione core under scale-up conditions?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for the 4-chlorobenzyl group .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require substitution with THF to reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24 h to 30 min) while maintaining yields >85% .
Q. How can researchers address low yields in the final coupling step of the oxadiazole and pyrazine-dione moieties?
Low yields often stem from steric hindrance between the oxadiazole methyl group and pyrazine-dione. Solutions include:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for amines) .
- Stepwise Coupling : Attach the benzo[d][1,3]dioxol-5-yl group to oxadiazole before coupling with pyrazine-dione .
- High-Pressure Conditions : Use Parr reactors to drive reactions to completion under controlled pressure .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5, indicating moderate lipophilicity) and permeability (Caco-2 cell model).
- Metabolic Stability : CYP450 enzyme interaction assays (e.g., CYP3A4 inhibition) assess first-pass metabolism risks .
- Molecular Dynamics Simulations : Analyze binding stability to targets like GABA receptors (RMSD < 2 Å over 100 ns simulations) .
Methodological Considerations
Q. How to design a robust SAR study for this compound’s derivatives?
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl or alkyl chains) .
- Bioisosteric Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to assess potency changes .
- Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., Hammett σ values) with biological activity .
Q. What purification techniques are recommended for isolating the final compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves polar byproducts .
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) remove trace impurities .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
